
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol is an organic compound with a molecular formula of C10H18N4O This compound features a pyrazole ring substituted with an amino group and a methyl group, connected to a butanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The amino and methyl groups are introduced to the pyrazole ring through substitution reactions using appropriate reagents.
Attachment of the Butanol Moiety: The final step involves the attachment of the butanol moiety to the pyrazole ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyrazole ring, which allows for diverse chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C9H17N3O |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
1-(3-amino-4-methylpyrazol-1-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H17N3O/c1-6(2)8(13)5-12-4-7(3)9(10)11-12/h4,6,8,13H,5H2,1-3H3,(H2,10,11) |
InChI-Schlüssel |
AMPJFYDGKGIXQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1N)CC(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



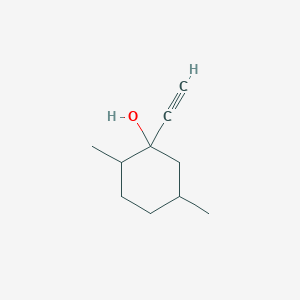

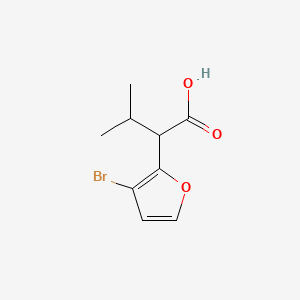
![2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13305685.png)

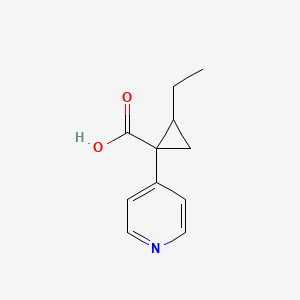
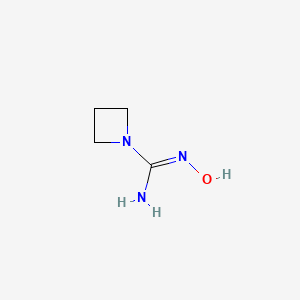
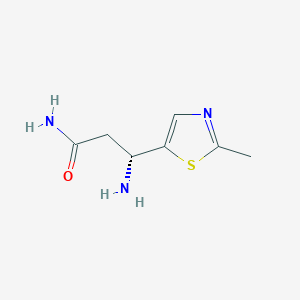
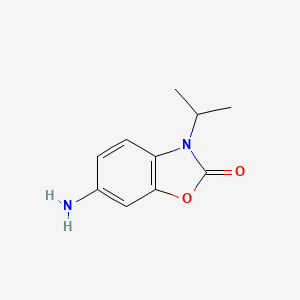
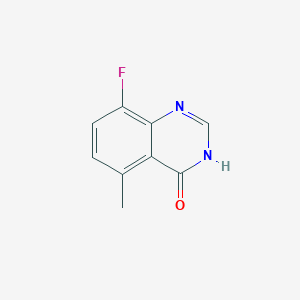
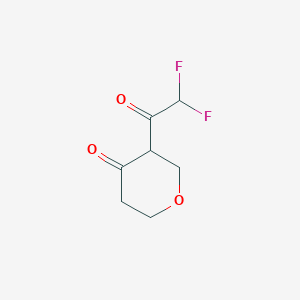
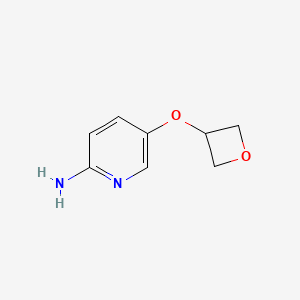
![4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13305756.png)
